molecular formula C9H14N4O B13528498 2-(4-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide

2-(4-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide

Cat. No.: B13528498
M. Wt: 194.23 g/mol
InChI Key: GDAGFADNHVVBQN-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide is a chemical compound built around the 4-aminopyrazole scaffold, a privileged structure in modern medicinal chemistry with significant therapeutic potential . The 4-aminopyrazole core is recognized as a versatile and advantageous framework that provides useful ligands for a diverse range of enzymes and receptors, including p38MAPK, various kinases, and COX . This specific derivative features an acetamide linker and a cyclopropylmethyl substituent, which may influence its physicochemical properties and biological activity profile. 4-Aminopyrazole-based compounds are extensively investigated across multiple therapeutic areas, with prominent research focused on their role as anticancer and anti-inflammatory agents . The free amino group at the 4-position of the pyrazole ring is a key pharmacophoric feature, acting as a hydrogen bond donor that is responsible for forming critical interactions with biological targets . This molecular architecture is shared by several drug candidates that have progressed to clinical trials, such as the cyclin-dependent kinase (CDK) inhibitors AT7519 and AT9283, underscoring the value of this chemotype in drug discovery . Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a core structure for developing novel inhibitors. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-(cyclopropylmethyl)acetamide

InChI

InChI=1S/C9H14N4O/c10-8-4-12-13(5-8)6-9(14)11-3-7-1-2-7/h4-5,7H,1-3,6,10H2,(H,11,14)

InChI Key

GDAGFADNHVVBQN-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)CN2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Pyrazole Ring Synthesis

The pyrazole ring is commonly synthesized by reacting hydrazine hydrate with 1,3-diketones or β-ketoesters. The reaction proceeds via initial hydrazone formation followed by cyclization to yield 4-substituted pyrazoles. Acidic catalysts such as acetic acid or hydrochloric acid facilitate this cyclization.

Introduction of the Acetamide Side Chain

The N-1 position of the pyrazole ring is alkylated with a haloacetamide derivative or via nucleophilic substitution with 2-chloroacetamide derivatives. For example, the reaction of 4-amino-1H-pyrazole with 2-chloro-N-(cyclopropylmethyl)acetamide under basic conditions (e.g., potassium carbonate) in polar aprotic solvents (DMF or DMSO) yields the desired N-substituted acetamide.

Amide Bond Formation

Alternatively, the acetamide moiety can be constructed via coupling of 2-(4-amino-1H-pyrazol-1-yl)acetic acid with cyclopropylmethylamine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU under mild conditions in solvents like dichloromethane or DMF.

Representative Synthetic Procedure

Step Reagents & Conditions Description Yield (%) Notes
1 Hydrazine hydrate + 1,3-diketone, AcOH, reflux Pyrazole ring formation 70-85 Clean cyclization to 4-amino-pyrazole
2 4-Amino-1H-pyrazole + 2-chloro-N-(cyclopropylmethyl)acetamide, K2CO3, DMF, 60 °C, 12 h N-alkylation at pyrazole N-1 60-75 Requires dry conditions to avoid hydrolysis
3 Alternatively, 2-(4-amino-1H-pyrazol-1-yl)acetic acid + cyclopropylmethylamine + EDCI, DCM, RT, 12 h Amide bond formation 65-80 Peptide coupling yields high purity product

Reaction Mechanisms and Optimization

  • The pyrazole formation involves nucleophilic attack of hydrazine on the diketone carbonyl, followed by cyclization and dehydration.

  • N-alkylation proceeds via nucleophilic substitution at the halogenated acetamide, where the pyrazole nitrogen acts as a nucleophile.

  • Amide coupling utilizes carbodiimide activation of the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine to form the amide bond.

Optimization focuses on:

  • Controlling moisture to prevent hydrolysis of reactive intermediates.

  • Using anhydrous solvents and inert atmosphere for sensitive steps.

  • Employing mild bases and coupling reagents to enhance selectivity and yield.

Comparative Analysis of Preparation Routes

Preparation Route Advantages Disadvantages Typical Yield Range Scalability
Direct N-alkylation with haloacetamide Simpler, fewer steps Possible side reactions, requires dry conditions 60-75% Moderate, sensitive to moisture
Amide coupling of pyrazole acetic acid + amine High selectivity, mild conditions Requires preparation of acid intermediate and coupling reagents 65-80% High, amenable to scale-up
One-pot multi-component synthesis Potentially faster Complex optimization, lower yields Variable Experimental

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Weight (g/mol) Core Heterocycle Key Substituents Pharmacological Target (if known)
2-(4-Amino-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide 194.24 Pyrazole Cyclopropylmethyl, 4-amino Not reported
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide ~440* Pyridazinone 4-Bromophenyl, 3-methoxybenzyl FPR1/FPR2 agonist
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ~370* Benzothiazole Trifluoromethyl, 3-methoxyphenyl Not specified (patent application)
(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide ~290* Thiazole 4-Methylthiazole, phenylethylamine Not reported

*Estimated based on substituent contributions.

Key Observations:

  • Heterocyclic Core: The target compound’s pyrazole ring differs from pyridazinone (), benzothiazole (), and thiazole () cores, which may alter electronic properties and hydrogen-bonding capacity .
  • Pharmacological Targets: Pyridazinone derivatives in exhibit mixed FPR1/FPR2 agonism, activating calcium mobilization and chemotaxis in neutrophils. The target compound’s biological activity remains uncharacterized .

Physicochemical and Pharmacokinetic Considerations

  • Hydrogen Bonding: The 4-amino group on the pyrazole ring may participate in hydrogen bonding, similar to pyridazinone derivatives in . However, the cyclopropylmethyl group’s nonpolar nature could reduce aqueous solubility compared to methoxy-substituted analogs .
  • Lipophilicity : The trifluoromethyl group in ’s benzothiazole derivatives increases lipophilicity, whereas the target compound’s cyclopropylmethyl group offers moderate hydrophobicity.

Biological Activity

2-(4-Amino-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, including in vitro and in vivo studies.

  • Molecular Formula : C9H14N4O
  • Molecular Weight : 194.23 g/mol
  • CAS Number : 1156730-55-0
  • Purity : 95%

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 2-(4-Amino-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide. For instance, a review by Abdellatif et al. reported that various pyrazole derivatives exhibited significant COX-2 inhibitory activities, with IC50 values ranging from 0.02 to 0.04 µM . Specific derivatives showed comparable efficacy to standard anti-inflammatory drugs like diclofenac.

Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

CompoundIC50 (µM)Reference
Diclofenac54.65
Compound A0.02
Compound B0.04
2-(4-Amino-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamideTBDCurrent Study

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has also been investigated. Some studies indicate that compounds with pyrazole rings can scavenge free radicals effectively, thus contributing to their therapeutic effects in oxidative stress-related conditions.

Antimicrobial Activity

Research has shown that certain pyrazole derivatives possess antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of specific metabolic pathways. While specific data for 2-(4-Amino-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide is limited, the general trend suggests a promising role in combating microbial infections.

In Vivo Studies

In a study involving carrageenan-induced paw edema in rats, compounds similar to 2-(4-Amino-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide demonstrated significant reductions in swelling and inflammation markers compared to control groups . These findings suggest that the compound may have therapeutic potential for treating inflammatory diseases.

Safety and Toxicity Assessment

Safety evaluations are crucial for any new pharmaceutical candidate. Preliminary assessments indicated that pyrazole derivatives exhibit minimal toxicity at therapeutic doses, with LD50 values exceeding 2000 mg/kg in animal models . This safety profile is encouraging for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Amino-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling pyrazole derivatives with cyclopropane-containing acetamide precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or HOBt under inert atmospheres.
  • Cyclopropane introduction : Employ cyclopropylation reagents (e.g., cyclopropylmethyl bromide) in polar aprotic solvents (e.g., DMF) at 60–80°C.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    • Optimization : Monitor reactions via TLC and adjust parameters (temperature, stoichiometry) to minimize by-products. Yield improvements (e.g., 72% in related compounds) are achieved by stepwise addition of reagents .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify amine/imine tautomer ratios (e.g., δ 13.30 ppm for NH protons in amide groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., MW 194.24 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Detect characteristic bands (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure >95% purity; elemental analysis for C, H, N composition .

Q. What analytical techniques are suitable for studying its solid-state structure and intermolecular interactions?

  • X-ray Crystallography : Use SHELX programs for structure refinement. Key parameters include hydrogen-bonding motifs (e.g., N–H···O interactions) and graph-set analysis to map supramolecular assemblies .
  • Thermal Analysis : DSC/TGA to assess stability and phase transitions. Cyclopropane moieties may influence melting points (>250°C in analogs) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

  • Replication : Validate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C).
  • Structural Analogs : Compare activity of derivatives (e.g., thiophene- or pyrimidine-substituted analogs) to identify critical pharmacophores .
  • Purity Considerations : Re-test batches with discrepancies using orthogonal methods (e.g., NMR vs. LC-MS) to rule out impurities .

Q. How can computational methods predict its interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinase domains). Pyrazole and acetamide groups often engage in hydrogen bonding with active-site residues .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories. Cyclopropane groups may enhance rigidity, affecting binding kinetics .

Q. What is known about the structure-activity relationships (SAR) of this compound in medicinal chemistry?

  • Key Modifications :

  • Pyrazole Substitution : 4-Amino groups enhance solubility; 1H-tautomers improve bioavailability .
  • Cyclopropane Effects : Methyl groups on cyclopropane increase metabolic stability but may reduce membrane permeability .
    • Biological Targets : SAR studies in analogs suggest activity against kinases (IC₅₀ ~10 µM) and GPCRs via amide-mediated hydrogen bonding .

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